

# biological activity of "1-phenyl-1H-pyrrole-2-carboxylic acid"

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## Compound of Interest

Compound Name: 1-phenyl-1H-pyrrole-2-carboxylic acid

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An In-depth Technical Guide to the Biological Activity of **1-Phenyl-1H-pyrrole-2-carboxylic Acid** and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The pyrrole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic drugs.[\[1\]](#) [\[2\]](#)[\[3\]](#) This technical guide focuses on the biological activities of a specific synthetic derivative, **1-phenyl-1H-pyrrole-2-carboxylic acid**, and its analogues. We will delve into the synthesis, antimicrobial, anticancer, and anti-inflammatory properties of this class of compounds. This guide will explore the structure-activity relationships that govern their potency and selectivity, elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation. Our objective is to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrole framework.

## Introduction: The Prominence of the Pyrrole Scaffold

Pyrrole is a five-membered aromatic heterocycle that is a fundamental component of many vital natural products, including heme, chlorophyll, and vitamin B12.[\[4\]](#) Its unique electronic

properties and ability to participate in various chemical reactions have made it an attractive starting point for the synthesis of new therapeutic agents.[\[1\]](#) The introduction of a phenyl group at the N1 position and a carboxylic acid at the C2 position, yielding **1-phenyl-1H-pyrrole-2-carboxylic acid** (CAS No: 78540-03-1), creates a molecule with a specific three-dimensional structure and chemical reactivity that has been explored for various pharmacological applications.[\[5\]](#) The carboxylic acid moiety, in particular, is a key functional group in many drugs, often involved in critical interactions with biological targets, although its presence can also pose challenges related to pharmacokinetics and metabolism, leading to the exploration of bioisosteres.[\[6\]](#)[\[7\]](#)

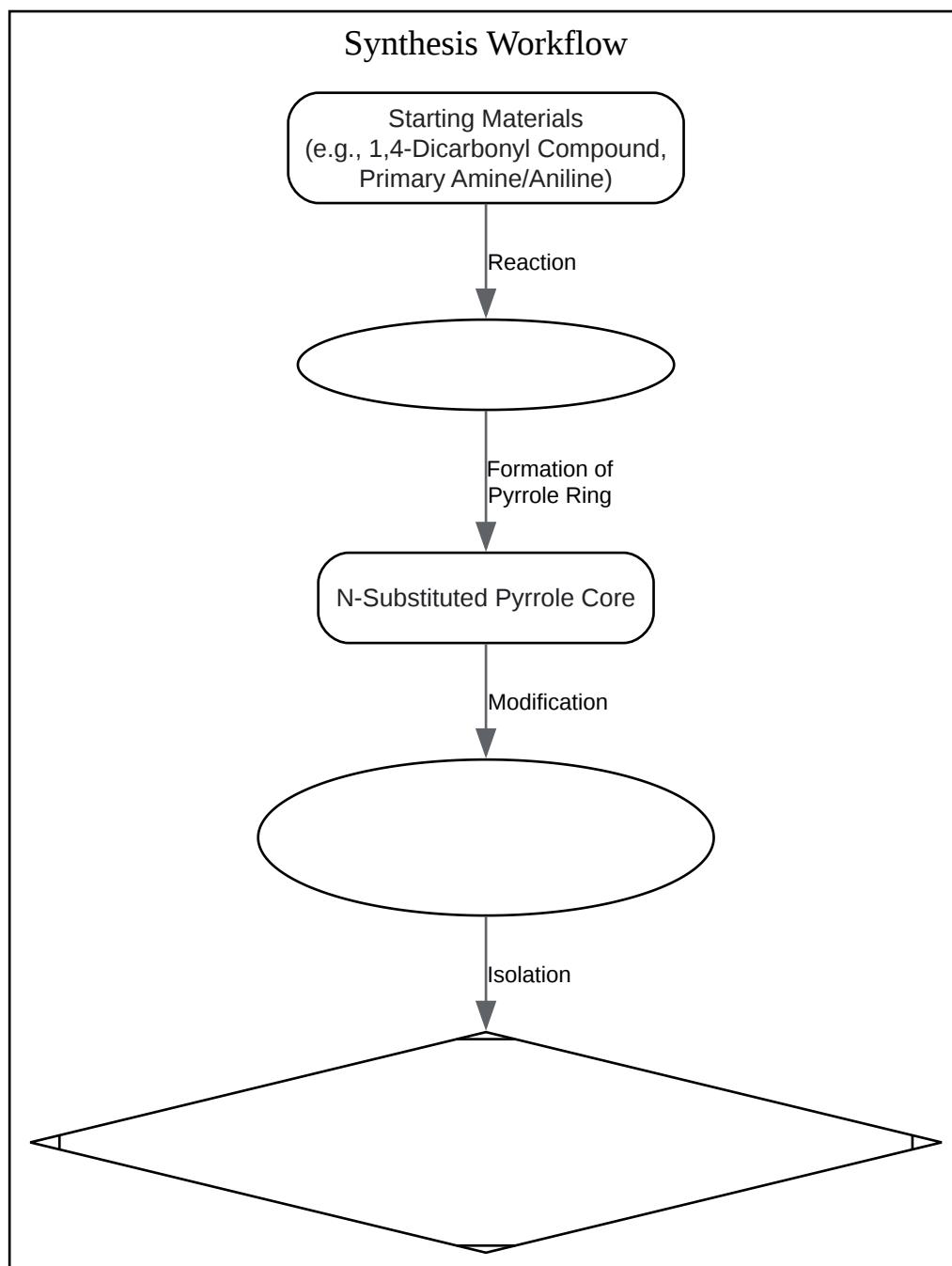
Chemical Properties of **1-Phenyl-1H-pyrrole-2-carboxylic acid**:

- Molecular Formula: C<sub>11</sub>H<sub>9</sub>NO<sub>2</sub>[\[5\]](#)[\[8\]](#)
- Molecular Weight: 187.19 g/mol [\[5\]](#)[\[8\]](#)
- Appearance: Typically a solid at room temperature.
- Solubility: Soluble in organic solvents like methanol and DMSO.

## Synthesis of **1-Phenyl-1H-pyrrole-2-carboxylic Acid and Derivatives**

The synthesis of **1-phenyl-1H-pyrrole-2-carboxylic acid** and its derivatives can be achieved through various synthetic routes. A common and effective method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For N-substituted pyrroles, an aniline derivative serves as the amine source. The general workflow for synthesizing N-phenylpyrrole dicarboxylic acid derivatives from D-galactaric acid has been described, involving several steps including esterification, oxidation, and cyclization via the Paal-Knorr reaction.[\[9\]](#)

The following diagram illustrates a generalized workflow for the synthesis of N-substituted pyrrole-2-carboxylic acid derivatives, inspired by the Paal-Knorr condensation and subsequent modifications.



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Caption: Generalized workflow for the synthesis of N-substituted pyrrole derivatives.

## Biological Activities

Derivatives of the **1-phenyl-1H-pyrrole-2-carboxylic acid** scaffold have demonstrated a broad spectrum of biological activities. The following sections will detail their potential as antimicrobial, anticancer, and anti-inflammatory agents.

## Antimicrobial Activity

The pyrrole scaffold is a key component in compounds with significant antibacterial and antifungal properties.[\[1\]](#)[\[10\]](#) Derivatives have shown promise against a range of pathogens, including drug-resistant strains of *Mycobacterium tuberculosis* and biofilm-forming bacteria like *Listeria monocytogenes* and *Pseudomonas aeruginosa*.[\[11\]](#)[\[12\]](#)[\[13\]](#)

**Anti-Tuberculosis Activity:** Pyrrole-2-carboxamides, which are derivatives of pyrrole-2-carboxylic acid, have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[\[11\]](#) MmpL3 is an essential transporter for mycolic acids, which are crucial components of the mycobacterial cell wall. Structure-activity relationship (SAR) studies have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhances anti-TB activity.[\[11\]](#) For instance, compound 32 in a study by Wang et al. (2022) displayed excellent activity against drug-resistant tuberculosis with a low minimum inhibitory concentration (MIC).[\[11\]](#)

**Anti-Biofilm Activity:** Pyrrole-2-carboxylic acid (PCA) has been shown to inhibit biofilm formation by *Listeria monocytogenes*.[\[12\]](#)[\[14\]](#) It achieves this by reducing the production of extracellular polymeric substances (EPS), including extracellular DNA, proteins, and polysaccharides, which are essential for the structural integrity of the biofilm.[\[12\]](#)[\[14\]](#) Similarly, 1H-pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing (QS) inhibitor in *Pseudomonas aeruginosa*.[\[13\]](#)[\[15\]](#) By downregulating the expression of QS-related genes, it reduces the production of virulence factors and inhibits biofilm formation, acting as an antibiotic accelerant when combined with conventional antibiotics like gentamicin and piperacillin.[\[13\]](#)[\[15\]](#)

Table 1: Summary of Antimicrobial Activity of Pyrrole Derivatives

Compound/Derivative Class	Target Organism	Activity	MIC/IC <sub>50</sub>	Reference
Pyrrole-2-carboxamides	Mycobacterium tuberculosis	MmpL3 Inhibition	< 0.016 µg/mL	[11]
Pyrrole-2-carboxylic acid	Listeria monocytogenes	Biofilm Inhibition	-	[12][14]
1H-pyrrole-2,5-dicarboxylic acid	Pseudomonas aeruginosa	Quorum Sensing Inhibition	-	[13][15]
Pyrrole-based Chalcones	Enterococcus faecalis	Antibacterial	100 µg/mL	[16]
Pyrrole-based Chalcones	Candida krusei	Antifungal	< 50 µg/mL	[16]

## Anticancer Activity

The pyrrole moiety is a common feature in many anticancer agents.[\[3\]](#) Derivatives of 1-phenyl-1H-pyrrole have been investigated for their cytotoxic effects against various cancer cell lines.

**Mechanisms of Action:** The anticancer activity of pyrrole derivatives is often attributed to their ability to inhibit key cellular processes such as tubulin polymerization, protein kinase signaling, and cell cycle progression.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Tubulin Polymerization Inhibition:** Certain 3-aryl-1-arylpvrrole (ARAP) derivatives have been shown to be potent inhibitors of tubulin polymerization, binding to the colchicine site.[\[19\]](#) This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
- Kinase Inhibition:** Pyrrole derivatives have been synthesized as inhibitors of protein kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[\[17\]](#)
- Cell Cycle Arrest:** Some phenyl-pyridine-2-carboxylic acid derivatives, structurally related to the topic compound, have been identified as cell cycle inhibitors that induce apoptosis in cancer cells with greater selectivity compared to normal cells.[\[20\]](#) A study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives found that some compounds could arrest cancer cells in the S phase of the cell cycle.[\[18\]](#)

Structure-Activity Relationship (SAR): SAR studies have shown that the substitution pattern on the phenyl ring at the N1 position and other positions of the pyrrole core is critical for anticancer activity. For example, the introduction of electron-donating groups, such as dimethoxy-phenyl groups, at the 4th position of the pyrrole ring has been shown to increase anticancer activity. [18]

Table 2: Anticancer Activity of Selected Pyrrole Derivatives

Compound/Derivative Class	Cancer Cell Line	Activity	IC <sub>50</sub>	Reference
3-aryl-1-arylpyrroles	Medulloblastoma D283	Tubulin Polymerization Inhibition	Nanomolar range	[19]
3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole derivative (cpd 21)	HepG2, DU145, CT-26	Cell Cycle Arrest (S phase)	0.5 - 0.9 μM	[18]
1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one (1)	A549 (Lung Cancer)	Cytotoxicity	-	[16]
Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439)	Broad panel of cancer cells	Mitotic Arrest, Apoptosis	Low micromolar	[20]

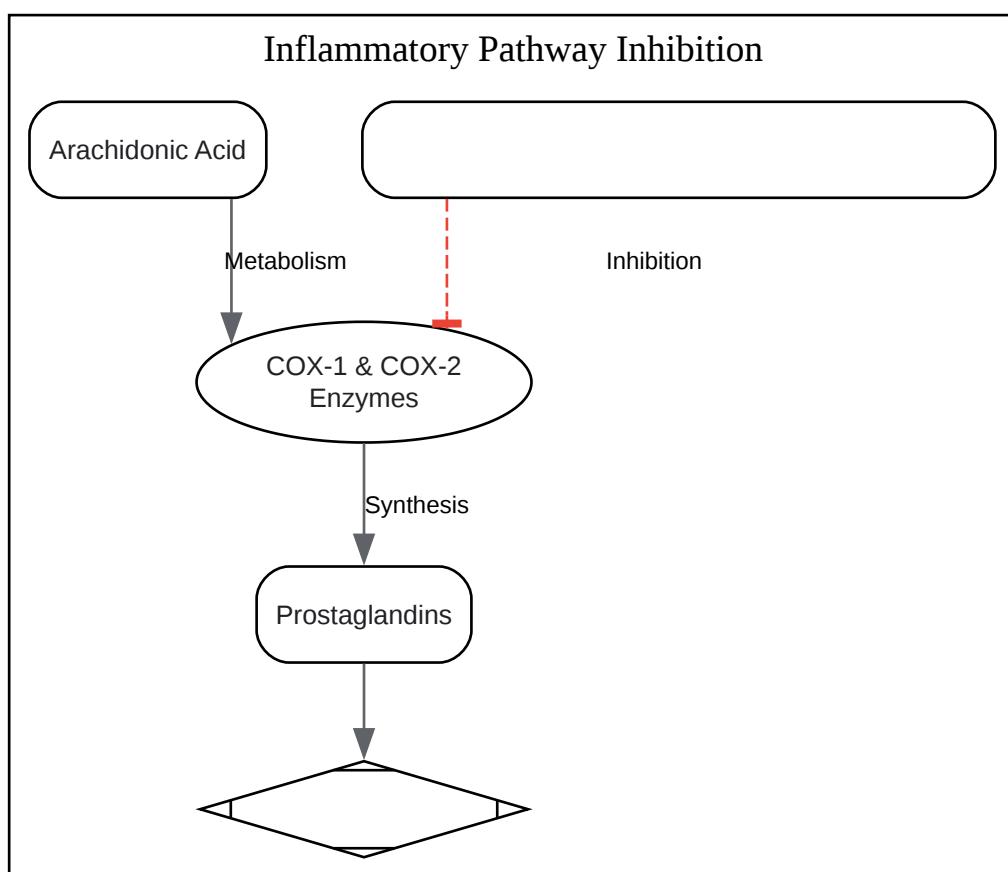
## Anti-inflammatory Activity

Pyrrole-containing compounds, such as the non-steroidal anti-inflammatory drugs (NSAIDs) tolmetin and ketorolac, are well-known for their anti-inflammatory properties. [21][22] This activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.

COX Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[21][23]

Derivatives of N-pyrrole carboxylic acid have been designed and evaluated as dual COX-1 and COX-2 inhibitors.[21] Docking studies have provided insights into the binding affinity of these compounds to the active sites of COX-1 and COX-2.[21] Some pyrrole derivatives have shown selectivity towards COX-2, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[24][25]

The following diagram illustrates the role of pyrrole derivatives in the arachidonic acid pathway.



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Caption: Inhibition of COX enzymes by pyrrole derivatives to reduce inflammation.

## Experimental Protocols

This section provides standardized protocols for evaluating the biological activities of **1-phenyl-1H-pyrrole-2-carboxylic acid** and its derivatives.

## Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

### Materials:

- Test compound (e.g., **1-phenyl-1H-pyrrole-2-carboxylic acid**)
- Bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Spectrophotometer
- Incubator

### Procedure:

- Prepare Compound Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
- Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 100  $\mu$ L.
- Inoculation: Add 100  $\mu$ L of the prepared bacterial inoculum to each well.
- Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

## Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

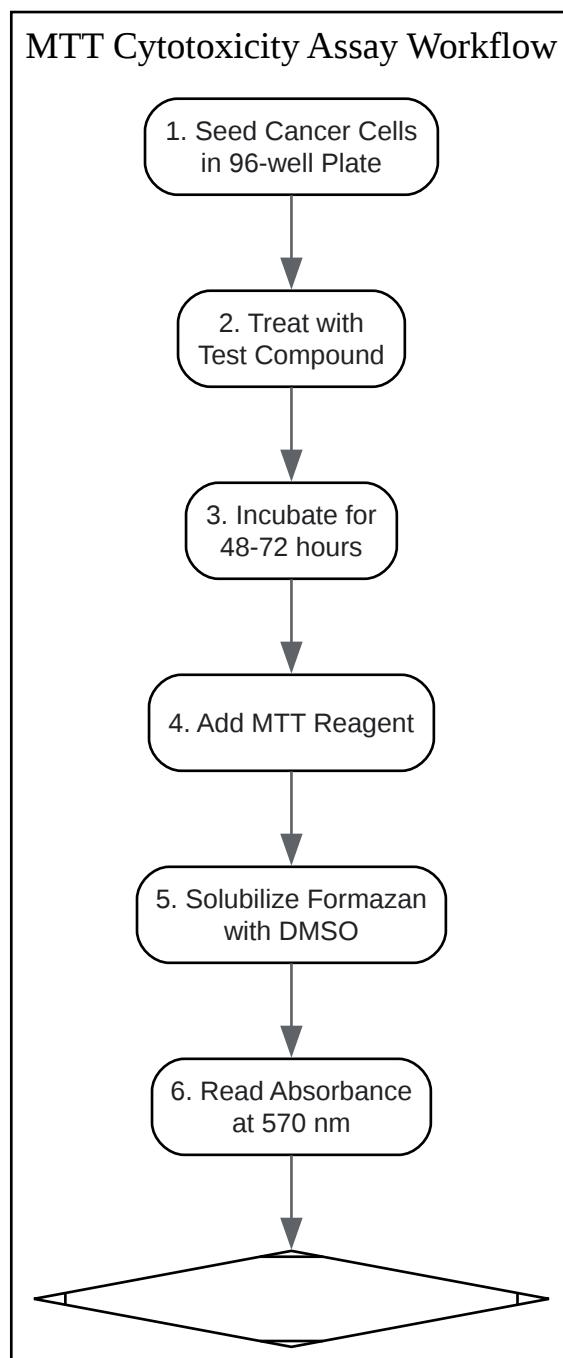
### Materials:

- Test compound
- Cancer cell line (e.g., HepG2, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Multi-well plate reader

### Procedure:

- Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO<sub>2</sub> incubator.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The  $IC_{50}$  value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.



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Caption: Step-by-step workflow for the MTT cytotoxicity assay.

## Future Perspectives and Conclusion

The **1-phenyl-1H-pyrrole-2-carboxylic acid** scaffold is a versatile platform for the development of new therapeutic agents. The diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, highlight its potential in addressing significant unmet medical needs. Future research should focus on:

- Lead Optimization: Synthesizing and screening new analogues to improve potency, selectivity, and pharmacokinetic properties.
- Mechanism of Action Studies: Further elucidating the molecular targets and pathways through which these compounds exert their effects.
- In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models of disease.
- Safety and Toxicology: Assessing the safety profiles of lead candidates to ensure their suitability for clinical development.

In conclusion, **1-phenyl-1H-pyrrole-2-carboxylic acid** and its derivatives represent a promising class of compounds with a wide range of biological activities. The insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

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